molecular formula C5H2BrClN4 B14019319 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine

Katalognummer: B14019319
Molekulargewicht: 233.45 g/mol
InChI-Schlüssel: VRJOUJJQWSCJRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo-pyrazine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of commercially available reagents to create a small library of triazolopyrazines with various substituents . The synthetic route may include the use of bromine and chlorine sources to introduce the halogen atoms into the triazolo-pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available and cost-effective starting materials, along with optimized reaction conditions to maximize yield and purity. The process may include steps such as bromination, chlorination, and cyclization, followed by purification techniques to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted triazolopyrazines, which may exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H2BrClN4

Molekulargewicht

233.45 g/mol

IUPAC-Name

8-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-4-5-9-2-10-11(5)3(7)1-8-4/h1-2H

InChI-Schlüssel

VRJOUJJQWSCJRY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=NC=N2)C(=N1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.